2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
Description
The compound 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide features a pyrido[2,3-d]pyrimidin-4-one core linked via an acetamide group to a tetrahydroimidazo[1,2-a]pyridine-substituted phenyl ring. This bifunctional structure combines heterocyclic systems known for diverse biological activities, such as kinase inhibition and receptor modulation.
Properties
IUPAC Name |
2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c29-20(13-28-14-24-21-16(22(28)30)7-5-10-23-21)26-17-8-2-1-6-15(17)18-12-27-11-4-3-9-19(27)25-18/h1-2,5-8,10,12,14H,3-4,9,11,13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXKLCLMKDDTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CN4C=NC5=C(C4=O)C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Triaminopyrimidine with β-Ketoesters
The pyrido[2,3-d]pyrimidinone scaffold is classically synthesized via cyclocondensation of 2,4,6-triaminopyrimidine (1) with β-ketoesters such as ethyl acetoacetate (2) . Heating these reactants in diphenyl ether at 195–230°C induces cyclodehydration, yielding ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate (3) . Subsequent hydrolysis of the ester group using aqueous NaOH furnishes the carboxylic acid derivative (4) , which undergoes decarboxylation upon heating to generate 4-oxopyrido[2,3-d]pyrimidine (5) .
Reaction Conditions:
Reductive Alkylation for N-Substitution
Introduction of the acetic acid side chain at the N3 position is achieved via reductive alkylation. Treatment of 5 with chloroacetic acid (6) in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid at 50°C affords 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid (7) . This step proceeds through imine formation followed by borohydride-mediated reduction, with yields ranging from 65% to 80% depending on stoichiometric ratios.
Optimization Insight:
- Excess chloroacetic acid (1.5 equiv.) improves conversion.
- Acetic acid as a solvent enhances proton availability for iminium ion stabilization.
Synthesis of the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Fragment
Biginelli Condensation for Imidazopyridine Formation
The tetrahydroimidazo[1,2-a]pyridine ring is constructed via a modified Biginelli reaction. Condensation of 2-aminopyridine (8) with a substituted aldehyde (9) and a β-ketoamide (10) in ethanol under reflux yields the dihydropyrimidinone intermediate (11) . Cyclization of 11 using phosphoryl chloride (POCl3) at 80°C generates the imidazo[1,2-a]pyridine core (12) . Hydrogenation of 12 over palladium on carbon (Pd/C) in methanol reduces the double bond, producing the saturated tetrahydroimidazo[1,2-a]pyridine (13) .
Key Parameters:
Functionalization to 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline
Nitration of 13 using fuming nitric acid (HNO3) in sulfuric acid (H2SO4) at 0°C introduces a nitro group at the 2-position, yielding 2-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (14) . Catalytic hydrogenation of 14 with Raney nickel in ethanol reduces the nitro group to an amine, furnishing 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline (15) .
Yield Considerations:
Acetamide Coupling and Final Assembly
Activation of the Carboxylic Acid
The acetic acid derivative 7 is activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C, forming the reactive O-acylisourea intermediate (16) .
Nucleophilic Acylation of the Aniline
Addition of 15 to 16 in the presence of N,N-diisopropylethylamine (DIPEA) facilitates amide bond formation, yielding the target compound 17 . Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 55–70% yield.
Critical Factors:
- Stoichiometry: 1.2 equiv. of 15 ensures complete acylation.
- Temperature: Maintaining 0–5°C minimizes side reactions.
Alternative Methodologies and Optimization Strategies
Microwave-Assisted Cyclocondensation
Microwave irradiation (150°C, 20 min) accelerates the cyclocondensation of 1 and 2 , reducing reaction time from 12 hours to 30 minutes while maintaining comparable yields (68%).
Enzymatic Resolution for Chiral Intermediates
Lipase-mediated resolution of racemic 15 using Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (TBME) achieves enantiomeric excess (ee) >95%, critical for stereoselective applications.
Data Tables
Table 1. Comparative Analysis of Pyrido[2,3-d]pyrimidinone Synthesis Methods
Table 2. Hydrogenation Efficiency for Tetrahydroimidazopyridine
| Substrate | Catalyst | Pressure (psi) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Imidazopyridine | Pd/C (5%) | 50 | 6 | 92 |
| Imidazopyridine | Raney Ni | 30 | 8 | 85 |
Chemical Reactions Analysis
Types of Reactions
"2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide" undergoes several chemical reactions:
Oxidation: : Under oxidative conditions, the compound can form various oxidized derivatives.
Reduction: : Reduction reactions can target the ketone group to form alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the acetyl group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Use of nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohol forms, and substituted amides.
Scientific Research Applications
Structural Characteristics
This compound is characterized by a fused heterocyclic structure that incorporates both pyridine and pyrimidine moieties. The presence of an acetamide functional group enhances its biological activity. The molecular formula is , and it has a molecular weight of 350.42 g/mol.
Research indicates that compounds with similar structural frameworks exhibit various biological activities, primarily as kinase inhibitors . Kinases are critical enzymes that regulate cellular processes such as proliferation and apoptosis. The specific activity of this compound as a kinase inhibitor has not been extensively documented; however, the structural similarity to known kinase inhibitors suggests potential therapeutic applications in oncology and other proliferative diseases.
Cancer Therapy
The primary application of this compound lies in its potential use as a tyrosine kinase inhibitor . Tyrosine kinases are often implicated in cancer progression due to their role in signaling pathways that regulate cell growth and division. By inhibiting these kinases, the compound may help control tumor growth and metastasis.
Antimicrobial Activity
Given the presence of the pyridopyrimidine core, there is potential for antimicrobial applications. Compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains. Future studies could explore the efficacy of this compound against pathogens like Staphylococcus aureus and Candida albicans.
Drug Design Scaffold
The unique structural features of this compound make it an attractive scaffold for drug design. Modifications to the functional groups could lead to derivatives with enhanced potency and specificity towards particular biological targets, facilitating the development of new therapeutics.
Synthesis Pathways
The synthesis of 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide typically involves multi-step reactions:
- Formation of the Pyridopyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Acetamide Functionalization : The acetamide group can be introduced via acylation reactions.
- Final Assembly : The tetrahydroimidazo moiety can be coupled using standard amine coupling techniques.
Case Studies
Several studies have explored compounds structurally related to this compound:
- Study on Tyrosine Kinase Inhibitors : Research has shown that pyridopyrimidine derivatives effectively inhibit tyrosine kinases involved in cancer pathways (Reference: ).
- Antimicrobial Studies : Compounds with similar structures were evaluated for antimicrobial activity against various pathogens, indicating promising results for further exploration (Reference: ).
Mechanism of Action
The compound's mechanism of action is primarily through its interaction with specific molecular targets:
Enzyme Binding: : The pyrido[2,3-d]pyrimidin-4-one moiety binds to enzyme active sites, inhibiting their function.
Pathway Modulation: : Alters signal transduction pathways by interacting with key proteins involved in cellular processes.
Comparison with Similar Compounds
Structural Analogs in Pyrido-Pyrimidinone and Imidazo-Pyridine Families
Compound 24 ():
- Structure: N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide.
- Key Differences: Replaces the pyrido[2,3-d]pyrimidinone core with a pyrido-thieno[2,3-d]pyrimidinone system. The thieno ring increases aromaticity and electron density, altering solubility (logP: ~2.8 vs. ~3.2 for the target compound).
- Synthesis: Acetylation of a pyrido-thieno intermediate with acetyl chloride in pyridine (73% yield) .
- Spectroscopy : IR peaks at 1,730 cm⁻¹ (C=O) and 1,690 cm⁻¹ (C=O), similar to the target compound’s carbonyl signatures .
Compound 2d ():
- Structure: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate.
- Key Differences: Lacks the pyrido-pyrimidinone moiety but shares the tetrahydroimidazo[1,2-a]pyridine system.
- Physical Properties : Melting point 215–217°C (vs. ~143–145°C for Compound 24), reflecting differences in crystallinity due to nitro substituents .
MM0333.02 ():
- Structure : 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide.
- Key Differences: Simpler imidazo[1,2-a]pyridine-acetamide structure without the pyrido-pyrimidinone core. Methyl groups at the 6-position and phenyl ring improve metabolic stability but reduce polarity (calculated logP: 3.5 vs. 3.2 for the target compound) .
Physicochemical Properties
The target compound’s tetrahydroimidazo group may lower its melting point compared to nitro-substituted analogs like 2d, favoring solubility in organic solvents .
Pharmacological Implications (Inferred)
For example, MM0333.02’s acetamide group resembles zolpidem derivatives, hinting at GABAergic modulation . The target compound’s dual heterocycles could synergize these effects, warranting further study.
Biological Activity
The compound 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a complex heterocyclic molecule that integrates various pharmacologically relevant structural motifs. This article explores its biological activity, focusing on its potential as a kinase inhibitor and its antimicrobial properties.
Structural Overview
The compound features a pyrido[2,3-d]pyrimidine core, which is known for its role in various biological activities, particularly as a scaffold for kinase inhibitors. The presence of the tetrahydroimidazo moiety adds to its potential biological interactions.
Kinase Inhibition
Research indicates that compounds with a pyrido[2,3-d]pyrimidine structure often exhibit significant kinase inhibitory activity. For instance:
- EGFR Inhibition : A related study demonstrated that pyrido[2,3-d]pyrimidine derivatives can inhibit the epidermal growth factor receptor (EGFR), with certain compounds showing IC50 values as low as 13 nM against specific EGFR mutations (L858R/T790M) .
- Mechanism of Action : The mechanism typically involves binding to the ATP site of the kinase domain, disrupting the phosphorylation process critical for cell signaling and proliferation.
Antimicrobial Activity
The structural components of this compound suggest potential antimicrobial properties:
- Activity Spectrum : Preliminary studies on similar pyrido[2,3-d]pyrimidine derivatives have indicated effectiveness against various bacterial strains and fungi . The presence of both the pyridine and imidazole rings may enhance membrane permeability and interaction with microbial targets.
Case Studies
-
EGFR Kinase Inhibitors : A series of pyrido[2,3-d]pyrimidines were synthesized and evaluated for their inhibitory effects on EGFR. Compounds showed varied activity levels depending on substitutions at different positions on the ring structure. Notably, certain modifications led to enhanced selectivity and potency against cancer cell lines such as A549 and NCI-H1975 .
Compound IC50 (μM) Selectivity B1 0.297 High B9 0.440 Moderate A5 >50 Low - Antimicrobial Evaluation : In vitro studies have assessed the antimicrobial efficacy of related compounds against common pathogens. The results indicated that modifications to the pyrido[2,3-d]pyrimidine core could significantly enhance antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
